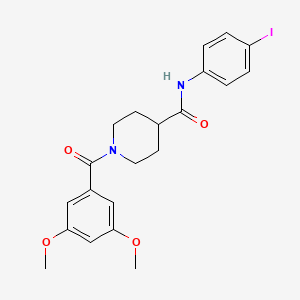
3-(butylthio)-4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(butylthio)-4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazole, also known as BF-5-MeT, is a chemical compound that belongs to the class of 1,2,4-triazoles. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and material science.
Mecanismo De Acción
The exact mechanism of action of 3-(butylthio)-4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazole is not fully understood. However, it has been proposed that the compound exerts its biological activity by inhibiting the activity of certain enzymes or receptors. For example, 3-(butylthio)-4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazole has been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
3-(butylthio)-4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazole has been shown to have a wide range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. The compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-(butylthio)-4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazole is its broad spectrum of biological activity. It has been shown to be effective against a wide range of pathogens and has potential applications in the treatment of various diseases. However, the compound is relatively unstable and may degrade over time, which can limit its use in certain experiments. Additionally, the synthesis of 3-(butylthio)-4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazole can be challenging, and the compound may be expensive to produce.
Direcciones Futuras
There are several future directions for research on 3-(butylthio)-4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazole. One area of interest is the development of new synthetic methods that can produce the compound in higher yields and with greater purity. Another area of research is the optimization of the compound's biological activity, which may involve the modification of its chemical structure. Additionally, 3-(butylthio)-4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazole may have potential applications in the field of material science, where it could be used as a building block for the synthesis of new materials with unique properties.
Métodos De Síntesis
The synthesis of 3-(butylthio)-4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazole involves the reaction of 4-fluoroaniline with butyl isothiocyanate, followed by cyclization with methylhydrazine. This method has been reported in the literature and has been optimized to obtain high yields of 3-(butylthio)-4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazole. The purity of the compound can be further improved by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
3-(butylthio)-4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazole has been extensively studied for its potential applications in medicinal chemistry. It has been reported to possess antimicrobial, antifungal, and antiparasitic activities. The compound has also shown promising results in the treatment of cancer. In a recent study, 3-(butylthio)-4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazole was found to inhibit the growth of human cervical cancer cells by inducing apoptosis.
Propiedades
IUPAC Name |
3-butylsulfanyl-4-(4-fluorophenyl)-5-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3S/c1-3-4-9-18-13-16-15-10(2)17(13)12-7-5-11(14)6-8-12/h5-8H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHOWMQTABKSSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butylsulfanyl-4-(4-fluorophenyl)-5-methyl-1,2,4-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-[3-(3-methoxyphenoxy)propoxy]phenyl}(phenyl)methanone](/img/structure/B5112738.png)
![1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B5112746.png)
![1-[(3,7-dimethyl-1H-indol-2-yl)methyl]-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5112748.png)
![3-[(5-{3-[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]-3-oxopropyl}-1,3,4-oxadiazol-2-yl)methyl]-1H-indole](/img/structure/B5112756.png)
![2-(2,4-dichlorophenyl)-5-[(mesitylmethyl)thio]-1,3,4-oxadiazole](/img/structure/B5112757.png)
![1-(2-fluorophenyl)-4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}piperazine](/img/structure/B5112773.png)

![1,3-benzodioxol-5-yl[1-(2-chloro-6-fluorobenzyl)-3-piperidinyl]methanone](/img/structure/B5112777.png)


![(5-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)cyclopropylamine](/img/structure/B5112793.png)
![methyl 4-{2-cyano-3-oxo-3-[(2-phenylethyl)amino]-1-propen-1-yl}benzoate](/img/structure/B5112822.png)
![4-[4-(dimethylamino)benzylidene]-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione](/img/structure/B5112824.png)